Prochlorperazine mesilate

Description

Properties

IUPAC Name |

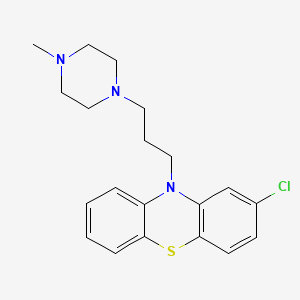

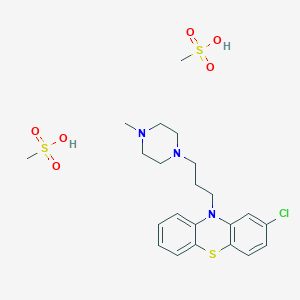

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOUKJFDLARFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199844 | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51888-09-6 | |

| Record name | Prochlorperazine mesilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE DIMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prochlorperazine Mesylate's Antagonism of Dopamine D2 Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of prochlorperazine (B1679090) mesylate, a first-generation antipsychotic, at the dopamine (B1211576) D2 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinity, functional antagonism, and the experimental protocols used for its characterization.

Prochlorperazine mesylate exerts its primary therapeutic effects, including its antiemetic and antipsychotic properties, through the potent blockade of dopamine D2 receptors in the central nervous system.[1][2][3] As a competitive antagonist, it competes with the endogenous neurotransmitter dopamine for binding to these receptors, thereby modulating downstream signaling pathways.[4]

Quantitative Analysis of Prochlorperazine's Interaction with Dopamine D2 Receptors

The affinity and functional potency of prochlorperazine at the dopamine D2 receptor have been quantified using various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Ki), while the functional potency is determined by the half-maximal inhibitory concentration (IC50) in functional assays.

| Parameter | Value | Assay Type | Description |

| Binding Affinity (Ki) | < 20 nM[2] | Radioligand Binding Assay | Represents the concentration of prochlorperazine required to occupy 50% of the D2 receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. |

| Functional Potency (IC50) | Data Not Available | Functional Assay (e.g., cAMP) | Represents the concentration of prochlorperazine that produces 50% of its maximal inhibitory effect on D2 receptor signaling. This value is determined by measuring the inhibition of a dopamine-induced response. |

Molecular Mechanism of Action: D2 Receptor Signaling and Prochlorperazine's Antagonism

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Upon activation by dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).

Prochlorperazine functions as a competitive antagonist at the D2 receptor, meaning it binds to the same site as dopamine but does not activate the receptor.[4] By occupying the binding site, prochlorperazine prevents dopamine from binding and initiating the intracellular signaling cascade. This blockade of D2 receptor signaling is the fundamental mechanism underlying its therapeutic effects.

Experimental Protocols for Characterizing D2 Receptor Antagonism

The binding affinity and functional antagonism of prochlorperazine at the D2 receptor are determined through a series of well-established experimental protocols.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of prochlorperazine for the D2 receptor.

1. Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human dopamine D2 receptor are cultured and harvested.

-

Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed.

-

The resulting pellet, containing the cell membranes, is resuspended in a suitable buffer.

2. Assay Procedure:

-

A constant concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) is incubated with the cell membrane preparation.

-

Increasing concentrations of unlabeled prochlorperazine are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).

-

The reaction is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

3. Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of prochlorperazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Assay

This assay measures the ability of prochlorperazine to functionally antagonize the dopamine-induced inhibition of cAMP production.

1. Cell Culture:

-

Cells expressing the dopamine D2 receptor (e.g., HEK299 or CHO cells) are seeded in a multi-well plate and cultured overnight.

2. Assay Procedure:

-

The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are pre-incubated with varying concentrations of prochlorperazine.

-

Adenylyl cyclase is then stimulated with forskolin, and the cells are simultaneously challenged with a fixed concentration of dopamine (typically the EC80).

3. cAMP Quantification:

-

The intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescent reporters.[5]

4. Data Analysis:

-

The ability of prochlorperazine to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

-

The IC50 value, representing the concentration of prochlorperazine that restores the cAMP level to 50% of the maximal effect, is determined by plotting the response against the log of the antagonist concentration.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. innoprot.com [innoprot.com]

The Pharmacological Profile of Prochlorperazine Mesilate and Its Metabolites: A Technical Guide

Executive Summary: Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a first-generation antipsychotic and potent antiemetic agent. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors, though its activity at other receptors, including histaminic, muscarinic, and adrenergic receptors, contributes to its broader pharmacological and side-effect profile. Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C19, leading to the formation of several metabolites, including N-desmethylprochlorperazine, 7-hydroxyprochlorperazine, and prochlorperazine sulfoxide (B87167). While most phenothiazine metabolites are considered pharmacologically less active than the parent compound, their complete profile is crucial for a comprehensive understanding of the drug's overall effects. This guide provides an in-depth summary of the pharmacological data of prochlorperazine and its key metabolites, details the experimental methodologies used for their characterization, and visualizes the core pathways and workflows involved.

Pharmacodynamics

Prochlorperazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic system of the brain.[1][2] This action is responsible for its antipsychotic effects.[3] Its potent antiemetic properties stem from the same D2 receptor antagonism within the chemoreceptor trigger zone (CTZ) of the medulla.[2][3] Additionally, prochlorperazine exhibits significant affinity for several other neurotransmitter receptors, which explains its wide range of effects and side effects, such as sedation (H1 antagonism), dry mouth (muscarinic antagonism), and orthostatic hypotension (α1-adrenergic antagonism).[2][4]

Receptor Binding Profile

The affinity of prochlorperazine for various neurotransmitter receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of a drug's binding affinity, with lower values indicating a stronger affinity.

| Receptor Subtype | Prochlorperazine Ki (nM) | Primary Associated Effect |

| Dopamine D2 | 1.0 - 3.0 | Antipsychotic, Antiemetic, Extrapyramidal Symptoms |

| Histamine H1 | 2.79[5] | Sedation, Weight Gain |

| Alpha-1 Adrenergic | 10 - 20 | Orthostatic Hypotension, Dizziness |

| Muscarinic M1 | 100 - 200 | Anticholinergic effects (dry mouth, blurred vision) |

| Serotonin 5-HT2A | 5.0 - 15.0 | Potential modulation of antipsychotic action |

(Note: Ki values are aggregated from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and associated literature.[6][7][8][9] Specific values can vary based on experimental conditions.)

Signaling Pathways

Dopamine D2 Receptor Antagonism: Prochlorperazine acts as an antagonist at the D2 receptor, a G protein-coupled receptor (GPCR) linked to the Gαi/o protein.[2] By blocking the binding of endogenous dopamine, prochlorperazine prevents the inhibition of the enzyme adenylyl cyclase, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).

Pharmacological Activity of Metabolites

Prochlorperazine is extensively metabolized into several compounds. The primary metabolites include:

-

N-desmethylprochlorperazine: Formed via demethylation.

-

7-hydroxyprochlorperazine: Formed via aromatic hydroxylation.[10][11]

-

Prochlorperazine sulfoxide: Formed via oxidation of the sulfur atom in the phenothiazine ring.

Generally, metabolites of phenothiazines are considered to be pharmacologically inactive or significantly less active than the parent drug.[1] While N-desmethyl and 7-hydroxy metabolites of some phenothiazines retain moderate activity, specific quantitative binding data for prochlorperazine metabolites are not widely available. Their contribution to the overall clinical effect is thought to be minimal compared to the parent compound.

Pharmacokinetics and Metabolism

The clinical efficacy and safety of prochlorperazine are governed by its absorption, distribution, metabolism, and excretion (ADME) profile.

ADME Profile Summary

The pharmacokinetic parameters of prochlorperazine are summarized below. Oral bioavailability is notably low and variable due to significant first-pass metabolism in the liver.[12]

| Parameter | Value | Description |

| Bioavailability (Oral) | Low (~12.5%) | High first-pass metabolism significantly reduces systemic exposure.[12] |

| Time to Peak (Tmax) | ~5 hours (oral, single dose) | Time to reach maximum plasma concentration.[12] |

| Volume of Distribution (Vd) | Large (e.g., >1500 L) | Indicates extensive distribution into body tissues, including the CNS. |

| Protein Binding | High | Prochlorperazine is highly bound to plasma proteins. |

| Elimination Half-life (t½) | ~8-9 hours (single dose) | Can increase to ~18 hours with repeated dosing. |

| Clearance | High | Rapidly cleared from the plasma, primarily by hepatic metabolism. |

Metabolic Pathways

Prochlorperazine is metabolized in the liver through several key pathways, including oxidation, hydroxylation, demethylation, and sulfoxide formation, followed by conjugation with glucuronic acid.[1][12] The cytochrome P450 (CYP) enzyme system is central to its biotransformation.

Key Experimental Methodologies

The characterization of prochlorperazine and its metabolites relies on a suite of established in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] The competitive filtration binding assay is a common and robust method.

Objective: To determine the inhibition constant (Ki) of a test compound (prochlorperazine) for a target receptor.

Protocol Outline:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells transfected with the D2 receptor) in a cold lysis buffer. Centrifuge to pellet the membranes, which are then washed and resuspended in an assay buffer to a specific protein concentration.[13]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.[7][8]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). This traps the membranes with bound radioligand while unbound radioligand passes through.[4][7]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining non-specifically bound radioligand.[13]

-

Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a liquid scintillation counter.[8][13]

-

Data Analysis: Plot the percentage of inhibition against the concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

In Vitro Metabolism Studies

These assays identify which CYP450 enzymes are responsible for a drug's metabolism and characterize the resulting metabolites.

Objective: To identify the primary CYP450 isoforms involved in prochlorperazine metabolism.

Protocol Outline:

-

System Preparation: Use human liver microsomes (which contain a mixture of CYP enzymes) or individual recombinant human CYP enzymes (e.g., rCYP2D6, rCYP2C19) expressed in a cellular system.[11]

-

Incubation Mixture: Prepare a reaction mixture containing the enzyme source, a phosphate (B84403) buffer (pH 7.4), and prochlorperazine at a known concentration.

-

Reaction Initiation: Start the metabolic reaction by adding a cofactor, typically an NADPH-regenerating system. Incubate at 37°C for a specific time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[11]

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Compare the results to a control incubation without the NADPH cofactor.

-

Metabolite Identification: Identify metabolites by their mass-to-charge ratio (m/z) and fragmentation patterns. Quantify the depletion of the parent drug and the formation of metabolites to determine the relative contribution of each CYP isoform.[11]

References

- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. collaborativedrug.com [collaborativedrug.com]

- 6. Ki Database - Wikipedia [en.wikipedia.org]

- 7. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. PROCHLORPERAZINE (PD003507, WIKYUJGCLQQFNW-UHFFFAOYSA-N) [probes-drugs.org]

- 12. prochlorperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. The phenothiazine-class antipsychotic drugs prochlorperazine and trifluoperazine are potent allosteric modulators of the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Prochlorperazine Mesilate Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of impurities associated with Prochlorperazine (B1679090) Mesilate, a prominent phenothiazine-class antiemetic and antipsychotic agent. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the common process-related and degradation impurities, provides detailed methodologies for their analysis, and describes protocols for their synthesis as reference standards.

Introduction to Prochlorperazine and its Impurity Profile

Prochlorperazine, 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Furthermore, process-related impurities can be introduced during the synthesis of the active pharmaceutical ingredient (API). The major degradation pathways include oxidation of the sulfur atom in the phenothiazine (B1677639) ring and the nitrogen atoms in the piperazine (B1678402) side chain, N-demethylation, and dimerization.[1] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to elucidate these pathways and develop stability-indicating analytical methods.[2][3][4]

Synthesis of Prochlorperazine Mesilate and Formation of Process-Related Impurities

The synthesis of Prochlorperazine typically involves the alkylation of 2-chlorophenothiazine (B30676) with 1-(3-chloropropyl)-4-methylpiperazine (B54460). The final step involves the formation of the mesilate salt.

Key Starting Materials and Intermediates:

-

2-Chlorophenothiazine (Impurity D): A critical starting material, its presence in the final product is a common process-related impurity.[5]

-

1-(3-chloropropyl)-4-methylpiperazine: The alkylating agent for the phenothiazine nitrogen.

General Synthesis of Prochlorperazine Base:

A common synthetic route involves the reaction of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base, such as sodium amide or sodium tertiary butoxide, in a suitable solvent like dimethyl sulfoxide (B87167) or toluene.[6][7] The use of milder bases and sub-equimolar quantities of the alkylating agent has been shown to reduce the formation of dimeric impurities.[6]

Formation of this compound:

The free base is then treated with methanesulfonic acid in a suitable solvent to precipitate this compound.

Formation Pathway of Process and Degradation Impurities

The following diagram illustrates the synthesis of Prochlorperazine and the points at which key impurities can arise.

Characterization and Synthesis of Key Impurities

A robust analytical method is crucial for the separation and quantification of this compound from its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is required to separate prochlorperazine from its potential impurities and degradation products.[2][4]

| Parameter | Condition |

| Column | Agilent Zorbax SB-C18 |

| Mobile Phase | Gradient flow with a phosphate (B84403) buffer (pH 3.0) and acetonitrile[2] |

| Detection | UV at 255 nm[8] |

| Flow Rate | Typically 1.0 - 1.2 mL/min[8] |

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[2][3][4]

| Stress Condition | Reagents and Conditions | Major Degradants Observed |

| Acid Hydrolysis | 1N HCl at 80°C for 48 hours[3] | Degradation observed[2] |

| Base Hydrolysis | 1N NaOH at 80°C for 48 hours | Significant degradation, formation of multiple products[2] |

| Oxidation | 3% H₂O₂ at room temperature for 2 hours[3] | Prochlorperazine Sulfoxide, N-Oxides[1] |

| Thermal Degradation | 120°C for 48 hours[3] | Minor degradation[2] |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Complex degradation, formation of sulfoxides and dimers[1] |

Profile of Known Impurities

The following table summarizes the key known impurities of this compound.

| Impurity Name | Structure | Molecular Formula | Molecular Weight | Type |

| Prochlorperazine Sulfoxide (Impurity A) | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine 5-oxide | C₂₀H₂₄ClN₃OS | 389.94 | Degradation |

| N-Desmethyl Prochlorperazine | 2-Chloro-10-[3-(1-piperazinyl)propyl]-10H-phenothiazine | C₁₉H₂₂ClN₃S | 359.92 | Degradation / Metabolite |

| Prochlorperazine N4'-Oxide | 2-chloro-10-[3-(4-methyl-4-oxido-1-piperazinyl)propyl]-10H-phenothiazine | C₂₀H₂₄ClN₃OS | 389.94 | Degradation |

| 2-Chlorophenothiazine (Impurity D) | 2-chloro-10H-phenothiazine | C₁₂H₈ClNS | 233.72 | Process-Related |

| Perazine (Impurity B) | 10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine | C₂₀H₂₅N₃S | 339.50 | Process-Related |

| Dimeric Impurities | e.g., C₃₂H₃₀Cl₂N₄S₂ | C₃₂H₃₀Cl₂N₄S₂ | 605.65 | Degradation / Process |

| N-Nitroso Desmethyl Prochlorperazine | 2-Chloro-10-(3-(4-nitrosopiperazin-1-yl)propyl)-10H-phenothiazine | C₁₉H₂₁ClN₄OS | 388.92 | Potential |

Experimental Protocols

Synthesis of Prochlorperazine Sulfoxide (Impurity A)

This protocol is based on the well-known hydrogen peroxide oxidation method.[1]

-

Dissolve this compound in a suitable solvent.

-

Add 3% hydrogen peroxide solution dropwise with stirring.[3]

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Quench the reaction (e.g., with hydroquinone).[3]

-

Make the solution alkaline (e.g., with NaOH solution) to release the sulfoxide free base.

-

Extract the product with an organic solvent (e.g., hexane).[2]

-

Wash the organic layer with de-ionized water and dry over anhydrous sodium sulfate (B86663).[2]

-

Evaporate the solvent to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Synthesis of Prochlorperazine N4'-Oxide

This protocol is based on oxidation with 3-chloroperoxybenzoic acid (m-CPBA), which is selective for the more nucleophilic nitrogen of the piperazine ring.

-

Dissolve Prochlorperazine free base in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (1 equivalent) in the same solvent dropwise.

-

Stir the reaction at room temperature and monitor by TLC or HPLC.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Analytical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in this compound samples.

Conclusion

The synthesis and characterization of this compound impurities are fundamental aspects of pharmaceutical development and quality control. This guide has detailed the primary synthetic routes, the formation of process-related and degradation impurities, and the analytical methodologies required for their identification and quantification. The provided experimental frameworks and workflows serve as a valuable resource for researchers and scientists in ensuring the purity and stability of this compound. A thorough understanding of these impurities is essential for meeting regulatory requirements and delivering a safe and effective medication to patients.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Prochlorperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]

- 7. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. researchgate.net [researchgate.net]

Prochlorperazine Mesilate: An In-depth Technical Guide to its Degradation Pathways and Product Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of prochlorperazine (B1679090) mesilate, a phenothiazine-class drug widely used for its antiemetic and antipsychotic properties. Understanding the stability of prochlorperazine is critical for ensuring its quality, safety, and efficacy as a pharmaceutical agent. This document details the degradation products formed under various stress conditions, outlines the experimental protocols for their identification, and presents quantitative data to support these findings.

Degradation Pathways of Prochlorperazine

Prochlorperazine is susceptible to degradation through several pathways, primarily oxidation and photolysis. Forced degradation studies have been instrumental in identifying the resulting degradants. The major degradation pathways include the formation of sulfoxides and N-oxides.[1][2]

Under oxidative stress, the primary degradation products are prochlorperazine sulfoxide (B87167), prochlorperazine 1′-N-oxide, and prochlorperazine 4′-N-oxide.[1] Prochlorperazine sulfoxide is also a known major metabolite of the drug.[1][3] The formation of the sulfoxide occurs at the sulfur atom in the phenothiazine (B1677639) ring.[3]

Photolytic degradation can lead to a more complex array of products, including dechlorination, demethylation, and the formation of hydroxylated derivatives and dimers.[2]

Interestingly, prochlorperazine demonstrates considerable stability under acidic and basic conditions at room temperature.[1] No significant degradation was observed in 1 N HCl for seven days, and it remained stable in 1 N NaOH at room temperature for the same duration.[1]

Identification of Degradation Products

The identification of prochlorperazine degradation products has been accomplished through a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is the primary method for separating the parent drug from its impurities and degradants.[1][4][5] The use of a photodiode array (PDA) detector with HPLC allows for peak purity assessment, while coupling HPLC with mass spectrometry (MS) provides molecular weight information crucial for structural elucidation.[1][2] For definitive structure confirmation, techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed after isolation of the individual degradants.[1][6]

The identified forced degradation products of prochlorperazine include:

-

Degradant I: Prochlorperazine sulfoxide[1]

-

Degradant II: Prochlorperazine sulfoxide 1′-N-oxide (unconfirmed)[1]

-

Degradant III: Perazine[1]

-

Degradant IV: Prochlorperazine 1′-N-oxide[1]

-

Degradant V: Prochlorperazine 4′-N-oxide[1]

-

Degradant VI: CPT (Chlorophenothiazine)[1]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for understanding the degradation profile of a drug substance. The following tables summarize the quantitative results from forced degradation studies performed on prochlorperazine.

Table 1: Summary of Forced Degradation Studies on Prochlorperazine Maleate (API and Formulation) [7]

| Stress Condition | Duration & Temperature | Degradation Products Found | % Degradation (API) | % Degradation (Formulation) |

| Acidic (HCl) | 72 hrs at 80°C with reflux | Two | 14.58, 7.20 | 14.04, 6.85 |

| Alkaline (NaOH) | 72 hrs at 80°C with reflux | Two | 8.19, 9.04 | 8.05, 9.20 |

| Oxidative (H₂O₂) | 48 hrs at room temperature | One | 19.80 | 20.24 |

| Thermal | 48 hrs at 80°C | Two | 14.25, 15.17 | 14.89, 15.61 |

Experimental Protocols

The development of a robust, stability-indicating analytical method is paramount for the analysis of prochlorperazine and its degradation products. The following section details a validated HPLC method used for this purpose.

4.1. Stability-Indicating HPLC Method [1][5]

A reverse-phase HPLC method was developed to separate prochlorperazine from its impurities and degradation products.

-

Instrumentation: A standard HPLC system equipped with a PDA detector or a UV detector.

-

Column: Agilent Zorbax SB-C18.

-

Mobile Phase: A gradient mobile phase is typically used.

-

Detection: UV detection.

-

Method Validation: The method was validated for specificity, accuracy, linearity, and sensitivity.

-

Specificity: Demonstrated by the separation of the main peak from all degradation products, as confirmed by peak purity analysis using a PDA detector and LC-MS.[1][5]

-

Accuracy: Recovery was found to be greater than 98.5%.[1][5]

-

Linearity: The correlation coefficient (r) was greater than 0.999.[1][5]

-

Sensitivity: The limit of detection (LOD) was established at 0.025 µg/mL.[1][5]

-

4.2. Forced Degradation Study Protocol [1]

-

Acid Hydrolysis: Prochlorperazine was exposed to 1 N HCl.

-

Base Hydrolysis: Prochlorperazine was treated with 1 N NaOH.

-

Oxidation: The drug was subjected to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: Prochlorperazine was exposed to elevated temperatures.

-

Photolytic Degradation: The drug was exposed to light.

Visualizations

The following diagrams illustrate the degradation pathways of prochlorperazine and a typical experimental workflow for its analysis.

Caption: Major degradation pathways of prochlorperazine.

Caption: Workflow for analyzing prochlorperazine degradation.

References

In vitro metabolism studies of prochlorperazine mesilate using liver microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of prochlorperazine (B1679090) mesilate, a phenothiazine (B1677639) derivative widely used for its antiemetic and antipsychotic properties. Understanding the metabolic fate of prochlorperazine is crucial for drug development, enabling the prediction of its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This document outlines the key metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and detailed experimental protocols for studying its metabolism using human liver microsomes.

Prochlorperazine Metabolism: An Overview

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 system. The main metabolic transformations include sulfoxidation, N-demethylation, and aromatic hydroxylation. These reactions lead to the formation of several metabolites, with prochlorperazine sulfoxide, N-desmethylprochlorperazine, and 7-hydroxyprochlorperazine being the most significant.

The primary CYP isoforms responsible for prochlorperazine metabolism have been identified as CYP2D6 and CYP2C19, with contributions from CYP3A4 and CYP1A2.[1][2] The involvement of these polymorphic enzymes suggests a potential for genetic variability in prochlorperazine metabolism, which could impact its efficacy and safety profile in different individuals.

Key Metabolites of Prochlorperazine

The chemical structures of prochlorperazine and its major metabolites are crucial for their analytical identification and for understanding the metabolic pathways.

| Compound | Chemical Structure |

| Prochlorperazine |

|

| Prochlorperazine Sulfoxide |

|

| N-desmethylprochlorperazine |

|

| 7-hydroxyprochlorperazine |

|

Quantitative Analysis of Prochlorperazine Metabolism

While the involvement of specific CYP450 enzymes in prochlorperazine metabolism is established, detailed quantitative data on the enzyme kinetics (e.g., Vmax, Km, and intrinsic clearance - CLint) for the formation of its major metabolites in human liver microsomes are not extensively available in the public domain. Such data is essential for building robust pharmacokinetic models and for accurately predicting in vivo clearance and potential drug-drug interactions.

Future research should focus on determining these kinetic parameters to provide a more complete understanding of prochlorperazine's metabolic profile. The following table is a template for how such data, once available, should be presented for clear comparison.

Table 1: Enzyme Kinetics of Prochlorperazine Metabolism in Human Liver Microsomes (Illustrative)

| Metabolic Pathway | Metabolite | CYP Isoform(s) | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Sulfoxidation | Prochlorperazine Sulfoxide | CYP3A4, CYP1A2 | Data not available | Data not available | Data not available |

| N-demethylation | N-desmethylprochlorperazine | CYP2D6, CYP2C19 | Data not available | Data not available | Data not available |

| Hydroxylation | 7-hydroxyprochlorperazine | CYP3A4 | Data not available | Data not available | Data not available |

Experimental Protocols for In Vitro Metabolism Studies

The following sections provide detailed methodologies for conducting in vitro metabolism studies of prochlorperazine using human liver microsomes.

Preparation of Human Liver Microsomes

Human liver microsomes can be prepared from liver tissue by differential centrifugation.

Materials:

-

Human liver tissue

-

Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)

-

Centrifuge (refrigerated)

-

Ultracentrifuge

-

Dounce homogenizer

-

Bradford assay reagents for protein concentration determination

Procedure:

-

Mince the liver tissue and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Collect the supernatant (S9 fraction) and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using the Bradford assay.

-

Store the microsomes at -80°C until use.

In Vitro Incubation Assay

This assay is designed to measure the metabolism of prochlorperazine by human liver microsomes.

Materials:

-

Human liver microsomes

-

Prochlorperazine mesilate solution

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding this compound to the desired final concentration.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at high speed to pellet the precipitated protein.

-

Transfer the supernatant for analysis by HPLC or LC-MS/MS.

Analytical Methodology: HPLC and LC-MS/MS

The separation and quantification of prochlorperazine and its metabolites are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection.

Table 2: Example HPLC and LC-MS/MS Parameters for Prochlorperazine Analysis

| Parameter | HPLC-UV | LC-MS/MS |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Isocratic or gradient elution | Gradient elution |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 254 nm | ESI+ with Multiple Reaction Monitoring (MRM) |

| MRM Transitions | N/A | Prochlorperazine: Specific m/z transitionsProchlorperazine Sulfoxide: Specific m/z transitionsN-desmethylprochlorperazine: Specific m/z transitions7-hydroxyprochlorperazine: Specific m/z transitions |

Visualizing Metabolic Pathways and Experimental Workflows

Prochlorperazine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of prochlorperazine.

Caption: Major metabolic pathways of prochlorperazine.

Experimental Workflow for In Vitro Metabolism Assay

The diagram below outlines the key steps in the experimental workflow for assessing prochlorperazine metabolism in vitro.

Caption: Workflow for in vitro metabolism studies.

Conclusion

This technical guide provides a comprehensive framework for conducting and understanding the in vitro metabolism of this compound using human liver microsomes. While the primary metabolic pathways and the key CYP enzymes have been identified, a notable gap exists in the availability of quantitative enzyme kinetic data. Future research aimed at determining the Vmax, Km, and intrinsic clearance for each metabolic pathway will be invaluable for refining our understanding of prochlorperazine's pharmacokinetics and for the continued safe and effective use of this important medication.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between the chemical structure of prochlorperazine (B1679090) and related phenothiazine (B1677639) derivatives and their pharmacological activity. Phenothiazines represent a cornerstone in the history of psychopharmacology, and understanding their structure-activity relationship (SAR) is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This document provides a comprehensive overview of their mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Core Structure: A Foundation for Activity

The pharmacological activity of phenothiazines is intrinsically linked to their tricyclic core structure. This fundamental scaffold consists of two benzene (B151609) rings linked by a sulfur and a nitrogen atom. The key to their diverse activities, ranging from antipsychotic to antiemetic effects, lies in the strategic modification of this core at two primary positions: the C2 position of the phenothiazine ring and the N10 position of the side chain.

The Critical Role of C2-Substitution

Substitution at the C2 position of the phenothiazine ring is a critical determinant of antipsychotic potency. Electron-withdrawing groups at this position significantly enhance activity. The general order of potency for C2 substituents is:

-SO2NR2 > -CF3 > -COCH3 > -Cl > -H

This enhancement is attributed to the creation of a conformational preference in the side chain, orienting it in a manner that mimics the spatial arrangement of dopamine (B1211576), thereby facilitating a more effective blockade of the dopamine D2 receptor.[1][2]

The N10-Side Chain: A Bridge to Efficacy

The nature of the side chain at the N10 position profoundly influences the pharmacological profile of phenothiazines. Several key features of this side chain are essential for optimal activity:

-

Three-Carbon Spacer: A three-carbon chain separating the nitrogen atom of the phenothiazine ring and the terminal amino group is crucial for potent neuroleptic activity.[1][3][4] Shortening or lengthening this chain generally leads to a decrease in antipsychotic efficacy.

-

Tertiary Amino Group: The terminal amino group must be tertiary for maximal activity. Primary and secondary amines exhibit reduced potency.[3][4]

-

Nature of the Amino Group: The type of the terminal amino group further refines the activity. Piperazine (B1678402) derivatives, such as prochlorperazine and trifluoperazine, generally exhibit higher potency than their aliphatic counterparts like chlorpromazine. The presence of a hydroxyethyl (B10761427) group on the piperazine ring, as seen in fluphenazine, can further enhance potency.[5][6]

Mechanism of Action: Dopamine D2 Receptor Antagonism and Beyond

The primary mechanism of action for the antipsychotic and antiemetic effects of prochlorperazine and related phenothiazines is the blockade of dopamine D2 receptors in the central nervous system.[1][7] In the mesolimbic pathway, this antagonism is thought to alleviate the positive symptoms of schizophrenia. In the chemoreceptor trigger zone (CTZ) of the medulla, D2 receptor blockade mediates the potent antiemetic effects.[5]

However, phenothiazines are not entirely selective for the D2 receptor and interact with a range of other neurotransmitter receptors, which contributes to their broad pharmacological profile and, notably, their side effects. These include:

-

Dopamine D1, D3, and D4 receptors

-

Serotonin (5-HT) receptors

-

Histamine H1 receptors (contributing to sedative effects)

-

Muscarinic M1 receptors (responsible for anticholinergic side effects)

-

Alpha-adrenergic (α1 and α2) receptors (implicated in orthostatic hypotension)

The varying affinities of different phenothiazine derivatives for these receptors account for their distinct clinical profiles.

Quantitative Pharmacology: A Comparative Analysis

The following tables summarize the binding affinities (Ki values in nM) of prochlorperazine and other representative phenothiazines for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 | D2 | D3 | D4 |

| Prochlorperazine | 24 | 1.1 | 1.9 | 10 |

| Chlorpromazine | 15 | 3.5 | 7.5 | 5.5 |

| Trifluoperazine | 2.9 | 1.4 | 3.8 | 0.7 |

| Perphenazine | 15 | 0.8 | 1.5 | 2.5 |

| Thioridazine | 25 | 10 | 12 | 30 |

Data compiled from multiple sources.

Table 2: Serotonin, Histamine, Muscarinic, and Adrenergic Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | H1 | M1 | α1 | α2 |

| Prochlorperazine | 210 | 13 | 1,100 | 22 | 1,400 | 1.8 | 1,100 |

| Chlorpromazine | 120 | 3.1 | 26 | 1.5 | 24 | 2.1 | 110 |

| Trifluoperazine | 1,800 | 14 | 2,100 | 13 | 310 | 4.3 | 1,400 |

| Perphenazine | 230 | 3.8 | 1,100 | 2.3 | 140 | 1.6 | 770 |

| Thioridazine | 130 | 7.2 | 140 | 4.0 | 13 | 4.8 | 140 |

Data compiled from multiple sources.

Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines the determination of the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to compete with a known radioligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).

-

Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).

-

Test Compound: Prochlorperazine or other phenothiazine derivatives.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter.

-

Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg protein per well). Homogenize briefly.

-

Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL Assay Buffer (for total binding) or 25 µL of the non-specific ligand (for non-specific binding).

-

25 µL of the test compound dilution or vehicle.

-

50 µL of the radioligand diluted in assay buffer to a final concentration near its Kd.

-

100 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Apomorphine-Induced Emesis Model in Dogs

This in vivo model is used to evaluate the antiemetic efficacy of test compounds.

Animals:

-

Male Beagle dogs.

Materials:

-

Apomorphine (B128758) hydrochloride: To be dissolved in sterile saline.

-

Test Compound: Prochlorperazine or other phenothiazine derivatives, formulated for the desired route of administration (e.g., subcutaneous, intravenous).

-

Vehicle Control: Sterile saline or the vehicle used to dissolve the test compound.

Procedure:

-

Acclimatization: Acclimatize the dogs to the experimental environment to minimize stress-related responses.

-

Fasting: Fast the dogs overnight with free access to water.

-

Test Compound Administration: Administer the test compound or vehicle control at various doses via the chosen route (e.g., subcutaneous injection). Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Emetic Challenge: Administer apomorphine hydrochloride subcutaneously at a dose known to reliably induce emesis (e.g., 0.04-0.1 mg/kg).[9][10]

-

Observation: Observe the animals continuously for a defined period (e.g., 60 minutes) and record the following parameters:

-

Latency to the first emetic episode (vomiting or retching).

-

Number of emetic episodes.

-

Presence or absence of emesis (all-or-none response).

-

-

Data Analysis: Compare the emetic responses in the test compound-treated groups to the vehicle control group. Calculate the percentage of protection from emesis and determine the ED50 value (the dose of the test compound that protects 50% of the animals from emesis) using appropriate statistical methods.

Visualizing the Molecular Landscape

Signaling Pathway

The following diagram illustrates the dopamine D2 receptor signaling pathway and its inhibition by prochlorperazine.

Caption: Dopamine D2 Receptor Signaling Pathway and its Inhibition by Prochlorperazine.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel phenothiazine derivatives.

Caption: Drug Discovery Workflow for Novel Phenothiazine Derivatives.

Logical Relationship

The following diagram illustrates the key structural features of phenothiazines and their relationship to pharmacological activity.

Caption: Key Structural Features of Phenothiazines and their Relation to Activity.

References

- 1. if-pan.krakow.pl [if-pan.krakow.pl]

- 2. pharmacy180.com [pharmacy180.com]

- 3. SAR of phenothiazine.pptx [slideshare.net]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAR of Phenothiazines- Promazine hydrochloride, Chlorpromazine hydrochloride, Triflupromazine, Thioridazine hydrochloride, Piperacetazine hydrochloride, Prochlorperazine maleate, Trifluoperazine hydrochloride | Pharmaguideline [pharmaguideline.com]

- 8. revvity.com [revvity.com]

- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 10. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Prochlorperazine Mesilate: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding profile of prochlorperazine (B1679090), a first-generation phenothiazine (B1677639) antipsychotic. Prochlorperazine's therapeutic effects and side-effect profile are intrinsically linked to its interactions with a range of neurotransmitter receptors. This document summarizes its binding affinities, details the experimental protocols used to determine these affinities, and visualizes the associated signaling pathways.

Receptor Binding Affinity Profile

Prochlorperazine exhibits a broad receptor binding profile, acting as an antagonist at several key receptors. Its primary action is the blockade of dopamine (B1211576) D2 receptors, but it also possesses significant affinity for histamine, adrenergic, and cholinergic receptors.[1][2] The binding affinities, typically expressed as the inhibition constant (Ki), quantify the drug's potency at these sites. A lower Ki value indicates a higher binding affinity.[3]

Table 1: Prochlorperazine Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Ki (nM) | Species & Tissue Source | Radioligand | Reference |

| Dopamine D₂ | < 20 | Rat Corpus Striatum | [³H]Spiperone | [4] |

| Dopamine D₃ | High Affinity | Data Not Specified | Data Not Specified | [5] |

| Alpha-1A Adrenergic | 32 (IC50) | Data Not Specified | Prazosin | [6] |

| Alpha-1B Adrenergic | 49 | Rat | Prazosin | [6] |

| Histamine H₁ | High Affinity | Data Not Specified | Data Not Specified | [2] |

| 5-HT₃ | > 10,000 | Brain Membranes | Data Not Specified | [4] |

Note: Binding affinities can vary based on experimental conditions such as tissue source, radioligand used, and assay buffer composition.[3]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the standard method for determining the affinity of a drug for a specific receptor. The following protocols provide a generalized workflow for a competitive binding assay, which measures the ability of an unlabeled drug (like prochlorperazine) to displace a labeled radioligand from the receptor.

The workflow for a competitive radioligand binding assay involves several key steps, from preparing the receptor source to analyzing the final data.

References

- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prochlorperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Prochlorperazine: A Technical Deep Dive into its Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine (B1679090), a cornerstone of antiemetic and antipsychotic therapy for decades, represents a significant milestone in psychopharmacology. This technical guide provides an in-depth exploration of its historical development, from its synthesis in the early 1950s to its establishment as a clinically vital agent. We delve into the pivotal experiments that elucidated its mechanism of action, primarily as a potent dopamine (B1211576) D2 receptor antagonist. This document details the original synthesis methodologies, presents quantitative data from seminal clinical trials in tabular format for clear comparison, and outlines the experimental protocols that were instrumental in its characterization. Furthermore, we visualize the key signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and concise understanding of the scientific journey of prochlorperazine.

Historical Development and Discovery

Prochlorperazine emerged from the fertile ground of phenothiazine (B1677639) chemistry at the Rhône-Poulenc laboratories in France. Following the successful introduction of chlorpromazine (B137089), the first typical antipsychotic, researchers sought to modify the phenothiazine nucleus to enhance therapeutic efficacy and modulate side effect profiles.

1.1. Synthesis and Initial Discovery

In the mid-1950s, a team of chemists led by Paul Charpentier synthesized a new series of phenothiazine derivatives. Among these was prochlorperazine, chemically known as 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine. The key structural modification from chlorpromazine was the replacement of the dimethylaminopropyl side chain with a piperazinylpropyl group. This alteration was found to significantly potentiate its antiemetic and antipsychotic properties. The synthesis of prochlorperazine was first disclosed in the late 1950s.[1] It was approved for medical use in the United States in 1956 and was subsequently marketed under various trade names, including Compazine.[2]

1.2. Early Clinical Applications

Initially investigated for its potential as a more potent antipsychotic than chlorpromazine, prochlorperazine quickly demonstrated remarkable efficacy in the management of severe nausea and vomiting. Its potent antiemetic effects made it an invaluable tool in various clinical settings, including postoperative care and chemotherapy. Concurrently, its utility in treating psychotic disorders, particularly schizophrenia, was established in numerous clinical trials throughout the late 1950s and 1960s.[3][4] The drug was also explored for its anxiolytic properties in non-psychotic anxiety.[5][6][7]

Quantitative Data from Pivotal Clinical Trials

The clinical development of prochlorperazine was supported by a robust body of evidence from numerous trials. Below are summary tables of quantitative data from key early and notable clinical studies.

Table 1: Efficacy of Prochlorperazine in the Treatment of Vertigo

| Study (Year) | N | Treatment Group(s) | Outcome Measure | Results |

| Unspecified (2024)[8] | 32 | Prochlorperazine 12.5 mg IM | Mean Vertigo Analogue Score (VAS) Reduction | From 8.43 at baseline to 3.13 at 2 hours |

| Unspecified (2024)[8] | 32 | Promethazine 25 mg IM | Mean Vertigo Analogue Score (VAS) Reduction | From 8.81 at baseline to 4.94 at 2 hours |

| Prospective Observational Study (2023)[9] | 1716 | Prochlorperazine 5 mg TID | Improvement in Clinical Response (SVVSLCRE grading) | 91.1% of patients showed improvement by Day 6 |

| Prospective Observational Study (2023)[9] | 1716 | Prochlorperazine 5 mg TID | Improvement in Nystagmus Grading | 99.7% of patients showed improvement by Day 6 |

Table 2: Efficacy of Prochlorperazine in the Treatment of Anxiety

| Study (Year) | N | Treatment Group(s) | Outcome Measure | Results |

| Nigam et al. (1985)[5][6] | 35 | Prochlorperazine | Reduction in Hamilton's Anxiety Scale Score & Clinical Improvement | 85% of patients showed significant improvement at 4 weeks |

| Nigam et al. (1985)[5][6] | 35 | Chlordiazepoxide, etc. | Reduction in Hamilton's Anxiety Scale Score & Clinical Improvement | 70% of patients showed significant improvement at 4 weeks |

Table 3: Efficacy of Prochlorperazine in Chemotherapy-Induced Nausea and Vomiting (CINV)

| Study (Year) | N | Treatment Group(s) | Outcome Measure | Results |

| Hickok et al. (2005)[10] | 226 | Prochlorperazine 10 mg PO q8h | Mean Severity of Delayed Nausea (scale not specified) | 71% reported delayed nausea (mean severity 3.37) |

| Hickok et al. (2005)[10] | 226 | 5-HT3 Antagonist | Mean Severity of Delayed Nausea (scale not specified) | 79% reported delayed nausea (mean severity 3.29) |

| Unspecified Pilot Study[11] | 24 | Prochlorperazine | Median Nausea Reduction at 4 hours | 75% reduction |

| Jones et al. (1998)[12] | 232 | Prochlorperazine 15 mg spansules BID (days 2-5) | Average Nausea Score (days 2-5) | Lowest average nausea score compared to ondansetron |

Experimental Protocols

The understanding of prochlorperazine's pharmacological profile is built upon a foundation of key experimental studies. The following sections provide detailed methodologies for these pivotal experiments.

3.1. Synthesis of Prochlorperazine (Adapted from original methods)

The synthesis of prochlorperazine involves the alkylation of 2-chlorophenothiazine (B30676) with 1-(3-chloropropyl)-4-methylpiperazine (B54460).

-

Step 1: Preparation of the Sodium Salt of 2-Chlorophenothiazine. In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, a solution of 2-chlorophenothiazine in an anhydrous solvent such as toluene (B28343) is prepared. To this solution, a strong base like sodamide is added portion-wise under a nitrogen atmosphere. The mixture is then heated to reflux to facilitate the formation of the sodium salt of 2-chlorophenothiazine.

-

Step 2: Alkylation. To the cooled reaction mixture containing the sodium salt, a solution of 1-(3-chloropropyl)-4-methylpiperazine in the same anhydrous solvent is added dropwise with stirring. The reaction mixture is then heated under reflux for several hours to drive the alkylation reaction to completion.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is washed with water to remove any unreacted base and inorganic salts. The organic layer is then extracted with an aqueous acid solution to protonate the prochlorperazine, transferring it to the aqueous phase. The aqueous layer is separated, basified with a suitable base (e.g., sodium hydroxide) to deprotonate the prochlorperazine, and then extracted with an organic solvent like toluene. The organic extract is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude prochlorperazine. Further purification can be achieved by vacuum distillation or crystallization of a suitable salt form (e.g., maleate).[1]

3.2. Dopamine D2 Receptor Binding Assay (Historical Radioligand Approach)

This protocol is a generalized representation of the radioligand binding assays that were instrumental in identifying the high affinity of phenothiazines for dopamine receptors in the 1970s.

-

Objective: To determine the binding affinity of prochlorperazine for the dopamine D2 receptor.

-

Materials:

-

Rat striatal membrane preparations (a rich source of D2 receptors).

-

Radiolabeled ligand, typically [³H]spiperone or [³H]haloperidol, with high affinity for D2 receptors.[13]

-

Unlabeled prochlorperazine.

-

Incubation buffer (e.g., Tris-HCl buffer with physiological salts).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Rat striata are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The resulting pellet is washed and resuspended in the incubation buffer.

-

Binding Assay: The assay is performed in a series of tubes. Each tube contains the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled prochlorperazine (for competition binding) or buffer alone (for total binding). A separate set of tubes containing a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) is used to determine non-specific binding.

-

Incubation: The tubes are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition binding experiment is then used to calculate the IC50 (the concentration of prochlorperazine that inhibits 50% of the specific binding of the radioligand), which can then be used to determine the Ki (inhibition constant), a measure of the drug's affinity for the receptor.[14][15]

-

3.3. Chemoreceptor Trigger Zone (CTZ) Ablation Experiment in Animal Models (Historical Approach)

This experimental design was crucial in demonstrating the central antiemetic effect of phenothiazines.

-

Objective: To determine if the antiemetic effect of prochlorperazine is mediated through the chemoreceptor trigger zone.

-

Animal Model: Dogs were a common model for emesis studies due to their well-developed vomiting reflex.

-

Procedure:

-

Surgical Ablation: A group of dogs undergoes a surgical procedure to ablate the chemoreceptor trigger zone, an area in the medulla oblongata that is sensitive to emetic substances in the blood. A control group of dogs undergoes a sham surgery.

-

Recovery: The animals are allowed to recover fully from the surgery.

-

Emetic Challenge: Both groups of dogs (ablated and sham-operated) are challenged with a chemical emetic agent known to act on the CTZ, such as apomorphine. The incidence and latency of vomiting are recorded.

-

Prochlorperazine Administration: On a separate occasion, the animals are pre-treated with prochlorperazine before being challenged with the same emetic agent.

-

Observation and Analysis: The ability of prochlorperazine to prevent emesis in both the sham-operated and CTZ-ablated animals is compared. The expected outcome is that prochlorperazine will effectively block emesis in the sham-operated animals but will have no additional effect in the CTZ-ablated animals (as the target site of the emetic agent is already removed), thus confirming the CTZ as a primary site of prochlorperazine's antiemetic action.[16]

-

Visualizing Mechanisms and Workflows

4.1. Signaling Pathway of Prochlorperazine's Antagonism at the Dopamine D2 Receptor

The therapeutic effects of prochlorperazine are primarily mediated through its blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).

Caption: Dopamine D2 Receptor Signaling Pathway and Prochlorperazine's Point of Intervention.

4.2. Experimental Workflow for a Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a compound like prochlorperazine for its target receptor.

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

The discovery and development of prochlorperazine marked a pivotal moment in the history of psychopharmacology and antiemetic therapy. Its journey from a synthesized phenothiazine derivative to a widely used clinical agent is a testament to the systematic application of medicinal chemistry, pharmacology, and clinical research. The experimental protocols and quantitative data presented in this guide offer a technical overview for researchers and professionals in the field, highlighting the rigorous scientific process that underpinned its establishment as a therapeutic cornerstone. Understanding the historical context and the foundational experiments of such a significant drug provides valuable insights for the continued development of novel and improved therapeutic agents.

References

- 1. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]

- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical efficacy of proclorperazine (compazine) in mental illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical results of prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prochlorperazine in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROCHLORPERAZINE IN ANXIETY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] PROCHLORPERAZINE IN ANXIETY | Semantic Scholar [semanticscholar.org]

- 8. m-jem.com [m-jem.com]

- 9. Effectiveness and Safety of Prochlorperazine in Indian Patients with Acute Vertigo: Results from a Large, Prospective, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Hydroxytryptamine-receptor antagonists versus prochlorperazine for control of delayed nausea caused by doxorubicin: a URCC CCOP randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiemetics for Chemotherapy-Induced Nausea and Vomiting Occurring Despite Prophylactic Antiemetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prevention of delayed chemotherapy-induced nausea and vomiting after moderately high to highly emetogenic chemotherapy: comparison of ondansetron, prochlorperazine, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. History of the Discovery of the Antipsychotic Dopamine D2 Receptor: A Basis for the Dopamine Hypothesis of Schizophrenia | Semantic Scholar [semanticscholar.org]

- 16. Physiology, Chemoreceptor Trigger Zone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Pharmaceutical Analysis of Prochlorperazine Mesilate

Introduction

Prochlorperazine (B1679090), a piperazine (B1678402) phenothiazine (B1677639) derivative, is a widely used antiemetic and antipsychotic agent.[1][2] The robust and reliable quantification of Prochlorperazine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and accuracy for this purpose.[1][3] This application note details a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of Prochlorperazine Mesilate in bulk drug and finished pharmaceutical products. The described method is stability-indicating, capable of separating Prochlorperazine from its degradation products and related substances.[4][5]

Methodology

The following RP-HPLC method has been developed and validated for the accurate and precise quantification of Prochlorperazine.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v)[1][2][3][6] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 30°C ± 0.5°C[2] |

| Detection Wavelength | 258 nm[1][2][6] |

| Run Time | Approximately 10 minutes |

Method Validation Summary:

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]

| Validation Parameter | Result |

| Linearity (Concentration Range) | 100 - 150 µg/mL[1][3][6] |

| Correlation Coefficient (R²) | 0.999[1][3][6] |

| Accuracy (% Recovery) | 99 - 101%[1][3][6] |

| Precision (%RSD) | < 2%[1][3][6] |

| Limit of Detection (LOD) | 1.76 µg/mL[1][3][6] |

| Limit of Quantification (LOQ) | 5.35 µg/mL[1][3][6] |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation:

-

Add 1.0 mL of formic acid to 1000 mL of HPLC grade water to prepare a 0.1% formic acid solution.

-

Mix 700 mL of 0.1% formic acid solution with 300 mL of acetonitrile.

-

Degas the mobile phase by sonication or vacuum filtration.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh approximately 100 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Working Standard Solution Preparation (125 µg/mL):

-

Pipette 12.5 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the mobile phase.

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 12.5 mg of Prochlorperazine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

2. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-

Inject the working standard solution five times and check for system suitability parameters. The relative standard deviation (%RSD) for the peak areas should be not more than 2.0%.

-

Inject the sample solution in duplicate.

-

Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.

3. Forced Degradation Studies (for Stability-Indicating Method)

To establish the stability-indicating nature of the method, forced degradation studies can be performed on the this compound drug substance.[4][5]

-

Acid Degradation: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours.

-

Base Degradation: Treat the drug substance with 0.1 N NaOH at 60°C for 2 hours.